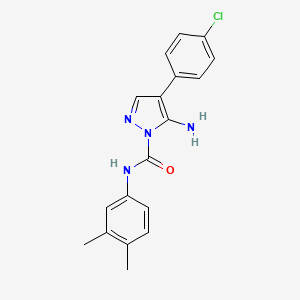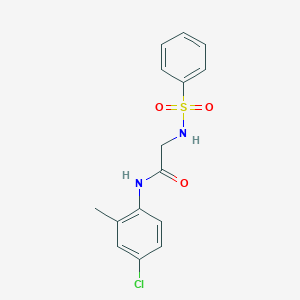
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide, also known as ACPD, is a chemical compound that has been widely used in scientific research for its interesting properties. This compound is a pyrazole derivative and has been synthesized through various methods.
Mécanisme D'action
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide acts as an agonist of group I mGluRs, specifically mGluR1 and mGluR5. These receptors are G protein-coupled receptors that modulate the release of neurotransmitters such as glutamate. Activation of mGluR1 and mGluR5 by this compound leads to the activation of intracellular signaling pathways, resulting in the modulation of synaptic transmission and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as glutamate, dopamine, and acetylcholine. This compound has also been shown to modulate synaptic plasticity and long-term potentiation (LTP) in the hippocampus, a brain region involved in learning and memory. Additionally, this compound has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide in lab experiments is its specificity for group I mGluRs. This allows researchers to study the function of these receptors without affecting other glutamate receptors. However, one of the limitations of using this compound is its short half-life, which requires frequent administration to maintain its effects.
Orientations Futures
There are several future directions for the use of 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide in scientific research. One direction is the development of more potent and selective agonists of mGluRs. Another direction is the use of this compound in the development of novel therapeutics for neurodegenerative diseases. Additionally, this compound can be used to study the role of mGluRs in other physiological and pathological conditions, such as addiction and pain.
Méthodes De Synthèse
The synthesis of 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide has been reported through various methods. One of the most common methods involves the reaction of 4-chlorobenzoyl chloride with 3,4-dimethylaniline to form 4-chlorobenzoyl-3,4-dimethylaniline. This intermediate is then reacted with hydrazine hydrate to form 4-chlorobenzoyl-3,4-dimethylpyrazole. Finally, the amino group is introduced by reacting with ammonium carbonate to form this compound.
Applications De Recherche Scientifique
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide has been extensively used in scientific research as a pharmacological tool to study the function of glutamate receptors. It is an agonist of group I metabotropic glutamate receptors (mGluRs) and has been used to study the role of these receptors in various physiological and pathological conditions. This compound has also been used to study the role of mGluRs in synaptic plasticity, learning, and memory.
Propriétés
IUPAC Name |
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)pyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-3-8-15(9-12(11)2)22-18(24)23-17(20)16(10-21-23)13-4-6-14(19)7-5-13/h3-10H,20H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSSGHPITLRBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755567.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5755577.png)

![4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5755602.png)




![methyl 4-ethyl-5-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5755634.png)
![1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5755638.png)

![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5755647.png)